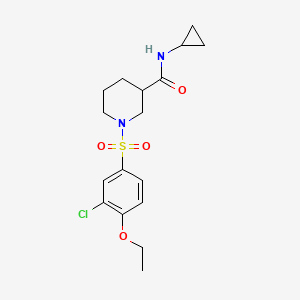![molecular formula C17H19N3OS B11127025 1-isopropyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B11127025.png)
1-isopropyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-isopropyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-6-carboxamide is a complex organic compound that features both indole and thiazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The indole ring is a common scaffold in many natural products and pharmaceuticals, while the thiazole ring is known for its presence in various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-6-carboxamide typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-isopropyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-isopropyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets in biological systems. The indole and thiazole rings can bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-isopropyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1,4’-bipiperidine-3-carboxamide: Similar structure with a bipiperidine moiety.
1-(2-Isopropyl-1,3-thiazol-4-yl)-N-methylmethanamine dihydrochloride: Contains a thiazole ring with different substituents.
Uniqueness
1-isopropyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-6-carboxamide is unique due to its specific combination of indole and thiazole rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H19N3OS |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-propan-2-yl-N-[2-(1,3-thiazol-2-yl)ethyl]indole-6-carboxamide |
InChI |
InChI=1S/C17H19N3OS/c1-12(2)20-9-6-13-3-4-14(11-15(13)20)17(21)19-7-5-16-18-8-10-22-16/h3-4,6,8-12H,5,7H2,1-2H3,(H,19,21) |
InChI Key |
YUPCMKDKOHAWDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C1C=C(C=C2)C(=O)NCCC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[6-(2-chlorobenzyl)-5-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B11126952.png)
![methyl 5-methyl-2-({[1-(propan-2-yl)-1H-indol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11126956.png)
![N-[(2-chlorophenyl)methyl]-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11126961.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11126973.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide](/img/structure/B11126977.png)
![1-(4-Methoxy-3-methylbenzenesulfonyl)-N-[3-(morpholin-4-YL)propyl]piperidine-3-carboxamide](/img/structure/B11126979.png)

![1-(4-Chlorophenyl)-2-(pyrimidin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11126992.png)
![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B11127001.png)
![(2Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-(4-propoxyphenyl)prop-2-en-1-one](/img/structure/B11127015.png)
![7-Methyl-1-(4-nitrophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11127020.png)
![N-cyclohexyl-3-methyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B11127021.png)
![5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(4-hydroxyphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B11127022.png)
